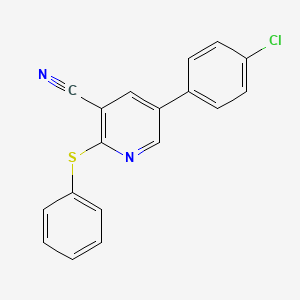

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile

Description

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a nicotinonitrile derivative featuring a 4-chlorophenyl substituent at position 5 and a phenylsulfanyl group at position 2. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with improved lipophilicity and target binding. The phenylsulfanyl moiety introduces sulfur-based interactions, which may influence pharmacokinetic properties such as membrane permeability and metabolic resistance.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)15-10-14(11-20)18(21-12-15)22-17-4-2-1-3-5-17/h1-10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXVTOVHLSCCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base to form 4-chlorophenyl phenyl sulfide. This intermediate is then subjected to a reaction with 2-chloronicotinonitrile under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (-SPh) moiety undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions:

Mechanistic Insights :

-

Sulfoxide formation : mCPBA acts as an electrophilic oxidant, transferring an oxygen atom to the sulfur center via a two-electron oxidation process .

-

Sulfone synthesis : Requires stronger oxidizing agents like hydrogen peroxide in acidic media to achieve full oxidation.

Nitrile Group Transformations

The nitrile functionality participates in hydrolysis and reduction reactions:

Key Observations :

-

Hydrolysis to amides proceeds efficiently under mild basic conditions without affecting the sulfanyl group .

-

Reduction with LiAlH₄ requires anhydrous conditions to prevent side reactions.

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl group directs electrophilic attacks to specific positions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-(4-Chloro-3-nitrophenyl)-2-(phenylsulfanyl)nicotinonitrile | 47% |

Regioselectivity :

-

Nitration occurs preferentially at the meta position relative to the chlorine atom due to its electron-withdrawing nature.

Photoredox-Mediated Functionalization

Recent advances employ photoredox catalysis for C–H bond activation:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Eosin Y, K₂CO₃, DMSO, green LEDs, RT, 3 h | 4-Alkyl-5-(4-chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile | 61% |

Mechanism :

-

Eosin Y acts as a photocatalyst, generating aryl radicals that undergo coupling with alkyl halides under visible light .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 5-(4-Chlorophenyl)-4-aryl-2-(phenylsulfanyl)nicotinonitrile | 73% |

Scope :

-

Aryl boronic acids with electron-donating groups show higher reactivity due to enhanced transmetallation efficiency.

Comparative Reactivity of Analogues

Reactivity differences between structurally related compounds:

| Compound | Sulfanyl Oxidation Rate (t₁/₂) | Nitrile Hydrolysis Rate (k, h⁻¹) |

|---|---|---|

| 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile | 2.1 h (mCPBA) | 0.15 (KOH/EtOH) |

| 5-Phenyl-2-(methylsulfanyl)nicotinonitrile | 0.8 h (mCPBA) | 0.22 (KOH/EtOH) |

Trends :

Scientific Research Applications

Chemical Structure and Synthesis

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is characterized by a unique molecular structure that includes a chlorophenyl group, a phenylsulfanyl moiety, and a nitrile group attached to a nicotinonitrile core. The synthesis of this compound typically involves a multi-step process:

- Formation of 4-Chlorophenyl Phenyl Sulfide : The reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base.

- Nicotinonitrile Formation : The intermediate is then reacted with 2-chloronicotinonitrile under basic conditions, often utilizing solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydroxide.

This synthetic route allows for the production of the compound with high yield and purity, making it suitable for further applications in research and industry.

Biological Activities

Research indicates that 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antimicrobial activities against various pathogens, including bacteria and fungi. For instance, derivatives of nicotinonitriles have been evaluated for their effectiveness against strains like Staphylococcus aureus and Candida albicans .

- Anticancer Potential : The compound's unique structure may also contribute to its anticancer properties. Research has indicated that nicotinonitriles can inhibit cancer cell proliferation through various mechanisms, potentially making them candidates for drug development .

- Enzyme Inhibition : The phenylsulfanyl group may interact with specific enzymes, modulating their activity. This interaction could lead to the development of novel inhibitors for therapeutic targets .

Scientific Research Applications

The applications of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile extend across multiple domains:

- Medicinal Chemistry : As a lead compound, it is being explored for the development of new therapeutic agents aimed at treating infections and cancer. Its structural features allow it to be modified to enhance biological activity .

- Material Science : The compound's unique chemical properties make it suitable for developing advanced materials with specific functionalities. This includes applications in electronics or as catalysts in chemical reactions .

- Chemical Research : It serves as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile:

- A study highlighted its synthesis via visible-light-driven reactions, demonstrating efficient pathways to obtain thio-functionalized pyridines, showcasing its versatility in synthetic chemistry .

- Another research effort emphasized its potential as an antimicrobial agent through structure-activity relationship studies, revealing that modifications to the compound could enhance its efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound’s nicotinonitrile core distinguishes it from other heterocyclic systems. Key comparisons include:

Imidazole Derivatives

- Example : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate ().

- Comparison : The imidazole core enables strong sirtuin inhibition, with higher docking scores (Glide Score: -9.2 vs. reference compounds) and binding energy (-58.2 kcal/mol). The 4-chlorophenyl group aligns with the target compound, but the imidazole ring likely engages in π-π stacking distinct from the nitrile’s electronic effects.

Tetrazole Derivatives

- Example : 2-[5-(4-Chlorophenyl)-1H-tetrazol-1-yl] acetohydrazide (A5) and acyl hydrazones (TH1–TH10) ().

- Comparison : Tetrazole derivatives exhibit antifungal activity (MIC80: 8–32 µg/mL against Candida spp.), with fungicidal effects in TH3–TH5. The 4-chlorophenyl group enhances potency, but the tetrazole core’s polarity contrasts with the target compound’s lipophilic phenylsulfanyl group.

Thiazole Derivatives

- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole ().

- Comparison : Isostructural thiazoles with fluorophenyl substituents adopt planar conformations, influencing crystallinity. The target compound’s phenylsulfanyl group may disrupt planarity, altering solubility and packing efficiency.

Triazole Derivatives

- Example: 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol ().

- The hydrazinyl linker in these compounds may facilitate hydrogen bonding, whereas the target’s phenylsulfanyl group could prioritize hydrophobic interactions.

Nicotinamide Derivatives

Physicochemical Properties

Biological Activity

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- 4-Chlorophenyl group

- Phenylsulfanyl group

- Nicotinonitrile backbone

The presence of these functional groups contributes to its reactivity and biological activity, making it a subject of ongoing research in the synthesis of new therapeutic agents.

The biological activity of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is believed to stem from its interaction with various molecular targets within biological systems. The phenylsulfanyl group may modulate enzyme or receptor activity, while the nitrile group can engage in hydrogen bonding with biological molecules, influencing the overall effects of the compound .

Antimicrobial Properties

Research indicates that compounds similar to 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile exhibit notable antimicrobial properties. For instance, studies have shown that derivatives possess activity against a range of pathogens, including bacteria and fungi. The specific mechanisms through which these compounds exert their antimicrobial effects are still being elucidated, but they may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through several pathways, including apoptosis induction and interference with cell cycle progression. These findings warrant further investigation into its efficacy as a chemotherapeutic agent .

Case Studies

Several case studies have explored the biological activity of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile:

- Antimicrobial Efficacy : A study conducted on various derivatives revealed that certain modifications to the core structure significantly enhanced antimicrobial potency against Gram-positive and Gram-negative bacteria. The study provided quantitative data on Minimum Inhibitory Concentration (MIC) values, demonstrating effective concentrations as low as 10 µg/mL against specific strains .

- Cytotoxicity in Cancer Cells : Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range, suggesting that it may serve as a lead compound for further anticancer drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile, a comparative analysis with similar compounds was performed:

| Compound Name | Key Functional Groups | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile | 4-Chlorophenyl, Phenylsulfanyl | Moderate | Significant |

| 5-(4-Chlorophenyl)-2-(phenylsulfanyl)pyridine | 4-Chlorophenyl, Phenylsulfanyl | Low | Moderate |

| 5-(4-Chlorophenyl)-2-(phenylsulfanyl)benzene | 4-Chlorophenyl | Low | Low |

This table illustrates that while similar compounds exist, the presence of the nicotinonitrile core in our compound enhances both its antimicrobial and anticancer activities compared to others .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example:

- Step 1 : Use Suzuki-Miyaura coupling for introducing the 4-chlorophenyl group to the pyridine core, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system at 80–100°C .

- Step 2 : Introduce the phenylsulfanyl group via thiolation using CuI/L-proline catalysis under inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions and assess electronic environments. For example, the nitrile group (C≡N) typically appears at ~110–120 ppm in -NMR .

- X-ray Crystallography : Slow evaporation in DCM/hexane (1:3) at 4°C can yield single crystals. Compare unit cell parameters with structurally similar nitriles (e.g., 6-(4-Chlorophenyl)-4-phenyl derivatives) to validate molecular geometry .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2220–2260 cm⁻¹ and sulfanyl (C-S) at ~650–700 cm⁻¹ .

Q. How can researchers screen the biological activity of this compound in academic settings?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays. IC₅₀ values can guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What challenges arise in crystallizing 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile, and how can they be mitigated?

- Methodological Answer :

- Challenge : Polymorphism due to flexible phenylsulfanyl group.

- Mitigation : Use solvent diffusion (e.g., layering EtOH over DCM solution) to slow nucleation. Additive screening (e.g., ionic liquids) can stabilize specific crystal forms .

- Validation : Compare experimental XRD data with DFT-optimized structures to identify dominant conformers .

Q. How can contradictory data in SAR studies for this compound be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate bioassay results (e.g., cytotoxicity vs. kinase inhibition) to identify off-target effects.

- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to reconcile discrepancies between predicted and observed binding affinities .

- Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum batch) to exclude variability .

Q. What strategies are effective for studying photophysical properties and degradation pathways?

- Methodological Answer :

- Photoluminescence : Use time-resolved fluorescence spectroscopy in degassed THF to assess excited-state behavior. Compare with 2-amino-4,6-diphenylnicotinonitrile analogs for substituent effects .

- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring. Identify hydrolysis products (e.g., carboxylic acid derivatives) under acidic/basic conditions .

Q. How can solvent effects on synthetic yield and purity be systematically evaluated?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to rank solvents (e.g., DMF > DMSO > THF for polar intermediates).

- Purity Optimization : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Monitor by TLC (UV254) and -NMR for residual solvents .

Q. What advanced computational methods are suitable for mechanistic studies of its reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states for sulfanyl-group substitution. Compare activation energies for SNAr vs. radical pathways .

- NCI Analysis : Non-covalent interaction plots can reveal π-stacking between chlorophenyl and pyridine moieties, influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.